![molecular formula C17H16N4O4S2 B11246384 Ethyl 4-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-6-methyl-2-oxo-1,2-dihydropyrimidine-5-carboxylate](/img/structure/B11246384.png)
Ethyl 4-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-6-methyl-2-oxo-1,2-dihydropyrimidine-5-carboxylate
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Overview
Description
Ethyl 4-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-6-methyl-2-oxo-1,2-dihydropyrimidine-5-carboxylate (CAS: 946354-60-5) is a pyrimidine derivative featuring a benzo[d]thiazole substituent linked via a thioether and amide group. Its molecular formula is C₁₈H₁₈N₄O₄S₂, with a molecular weight of 418.5 g/mol . Pyrimidine-thiazole hybrids are of significant pharmacological interest due to synergistic bioactivities, including anticancer, antimicrobial, and anti-inflammatory properties . The compound’s structure combines a dihydropyrimidinone core with a benzo[d]thiazole moiety, a combination hypothesized to enhance binding to biological targets such as enzymes or receptors .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-({[(1,3-benzothiazol-2-yl)carbamoyl]methyl}sulfanyl)-6-methyl-2-oxo-1,2-dihydropyrimidine-5-carboxylate typically involves multi-step organic reactions. One common route includes:
Formation of Benzothiazole Derivative: Starting with 2-aminobenzenethiol, which undergoes cyclization with carbon disulfide and an alkyl halide to form the benzothiazole ring.
Carbamoylation: The benzothiazole derivative is then reacted with an isocyanate to introduce the carbamoyl group.
Thioether Formation: The carbamoyl benzothiazole is reacted with a thiol compound to form the thioether linkage.
Pyrimidine Ring Formation: The final step involves the condensation of the thioether with a pyrimidine precursor under acidic or basic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include:
Catalysis: Using catalysts to enhance reaction rates and selectivity.
Solvent Selection: Choosing appropriate solvents to improve solubility and reaction efficiency.
Purification: Employing techniques such as recrystallization, chromatography, and distillation to purify the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.
Substitution: The benzothiazole and pyrimidine rings can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents, nucleophiles like amines or thiols.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzothiazole and pyrimidine derivatives.
Scientific Research Applications
Antimicrobial Potential
Preliminary studies indicate that compounds with similar structural frameworks exhibit antimicrobial properties. Ethyl 4-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-6-methyl-2-oxo-1,2-dihydropyrimidine-5-carboxylate may inhibit the growth of various pathogens, including bacteria and fungi. The thiazole and pyrimidine derivatives are known for their ability to disrupt microbial cell functions.
Cytotoxicity and Anticancer Activity
Research has suggested that this compound may possess anticancer properties. Compounds containing thiazole and pyrimidine structures have been studied for their ability to induce apoptosis in cancer cells. The mechanisms through which this compound may exert its effects include:
- Enzyme Inhibition : Potential inhibition of enzymes involved in cancer cell proliferation.
- DNA Interaction : Similar compounds have shown the ability to intercalate DNA, disrupting replication.
- Reactive Oxygen Species (ROS) Generation : Induction of oxidative stress leading to apoptosis.
Comparative Analysis of Related Compounds
Compound Name | Structure | Antimicrobial Activity | Cytotoxicity | Mechanism |
---|---|---|---|---|
This compound | Structure | TBD | TBD | TBD |
Benzothiazole Derivative | Structure | Positive | Moderate | Enzyme Inhibition |
Thiazole Hydrazone | Structure | Positive | High | DNA Intercalation |
TBD = To Be Determined
Antimicrobial Efficacy Study
A study involving thiazole derivatives found significant activity against both Gram-positive and Gram-negative bacteria. The structural features of the compounds were crucial for enhancing their antimicrobial potency. This suggests that this compound could potentially exhibit similar activities.
Cytotoxic Effects Investigation
In another investigation focused on pyrimidine-based compounds, several derivatives were found to induce apoptosis in cancer cell lines using assays such as MTT and flow cytometry. These findings indicate that further research is warranted to evaluate the cytotoxic potential of this compound across various cancer models.
Mechanism of Action
The mechanism of action of this compound depends on its specific application. In medicinal chemistry, it may act by:
Binding to Enzymes: Inhibiting or activating enzyme activity by binding to the active site or allosteric sites.
Receptor Interaction: Modulating receptor activity by acting as an agonist or antagonist.
Pathway Modulation: Influencing cellular pathways by interacting with key signaling molecules.
Comparison with Similar Compounds
Structural and Physicochemical Properties
Key structural analogs and their properties are summarized in Table 1 .
Table 1: Comparison of Structural and Physicochemical Features
Key Observations :
- The target compound’s benzo[d]thiazole group distinguishes it from imidazothiazole () and pyrazole () derivatives. This substitution may enhance π-π stacking interactions in biological systems .
- The molecular weight variance (~418.5 vs. ~408.86 g/mol) reflects differences in heterocyclic substituents, influencing solubility and bioavailability .
Table 2: Bioactivity Comparison
Key Findings :
- The benzo[d]thiazole group in the target compound is associated with enhanced bioactivity compared to simpler thiazole derivatives, likely due to improved binding affinity .
- Fluorinated analogs (e.g., ) exhibit pronounced anticancer activity, suggesting electronegative substituents enhance cytotoxicity .
Crystallographic and Computational Studies
- The target compound lacks published crystallographic data, but analogs (e.g., ) were resolved using SHELX software .
Biological Activity
Ethyl 4-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-6-methyl-2-oxo-1,2-dihydropyrimidine-5-carboxylate is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article synthesizes available research findings regarding its biological activities, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a complex structure that includes a benzo[d]thiazole moiety, which is known for its diverse biological activities. Its molecular formula is C22H22N4O4S, with a molecular weight of approximately 430.56 g/mol.
Research indicates that compounds containing the benzo[d]thiazole structure often exhibit multiple mechanisms of action, including:
- Antimicrobial Activity : Many derivatives show significant antibacterial and antifungal properties, likely due to their ability to disrupt microbial cell wall synthesis or function.
- Anticonvulsant Effects : Some studies have demonstrated that related compounds possess anticonvulsant properties, potentially acting through GABAergic pathways to inhibit seizure activity .
Antimicrobial Activity
This compound has been evaluated for its antimicrobial properties. Research shows that derivatives of benzo[d]thiazole exhibit promising antibacterial activity against various strains of bacteria, including both Gram-positive and Gram-negative bacteria .
Anticancer Potential
The compound's structure suggests potential anticancer activity. Compounds similar to this one have been tested against various cancer cell lines, showing cytotoxic effects and the ability to induce apoptosis in cancer cells. The mechanism may involve the inhibition of specific enzymes or pathways critical for cancer cell proliferation .
Study 1: Anticonvulsant Activity
A study evaluated several benzothiazole derivatives for their anticonvulsant activity using the maximal electroshock (MES) test. The results indicated that certain derivatives had significant protective indices compared to standard anticonvulsants like sodium valproate, suggesting the potential for developing new treatments for epilepsy .
Study 2: Antimicrobial Efficacy
In another investigation, derivatives of ethyl 4-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-6-methyl-2-oxo-1,2-dihydropyrimidine were tested against various bacterial strains. The results demonstrated a broad spectrum of activity, with some compounds exhibiting potency comparable to established antibiotics .
Data Table: Summary of Biological Activities
Q & A
Q. Basic: What are the standard synthetic routes for this compound?
Methodological Answer:
The synthesis typically involves a multi-step procedure. A key step includes refluxing a solution of benzothiazole guanidine derivatives with arylidene ethyl cyanoacetate in absolute ethanol, catalyzed by potassium hydroxide (KOH), for 6–8 hours under monitored conditions (TLC). Post-reaction, the mixture is acidified with HCl to precipitate the product, followed by washing with ethyl acetate and ethanol to isolate the pure compound . Alternative routes may employ coupling reagents like DCC/DMAP for amide bond formation between thiol and benzo[d]thiazol-2-amine precursors.
Q. Advanced: How can reaction conditions be optimized to improve synthetic yield and purity?
Methodological Answer:
Optimization strategies include:
- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates, while ethanol minimizes side reactions .
- Catalyst screening : KOH is standard, but weaker bases (e.g., NaHCO₃) may reduce decomposition of acid-sensitive groups.
- Temperature control : Maintaining reflux temperatures (70–80°C) prevents thermal degradation, as observed in analogous pyrimidinone syntheses .
- Workup modifications : Gradient recrystallization (e.g., DMF-EtOH mixtures) improves purity, as demonstrated in structurally related thiazolo[3,2-a]pyrimidine derivatives .
Q. Basic: What spectroscopic and crystallographic techniques are used to characterize this compound?
Methodological Answer:
- NMR spectroscopy : ¹H/¹³C NMR identifies proton environments and carbonyl/thioether functionalities. For insoluble analogs, DMSO-d₆ is preferred .
- IR spectroscopy : Peaks at ~1628 cm⁻¹ confirm C=O stretching in the dihydropyrimidine core .
- X-ray crystallography : SHELX software (e.g., SHELXL for refinement) resolves molecular geometry and hydrogen-bonding networks, critical for confirming the 1,2-dihydropyrimidine tautomer .
Q. Advanced: How can researchers resolve contradictions in spectral or biological activity data across studies?
Methodological Answer:
- Multi-technique validation : Cross-validate NMR assignments with HSQC/HMBC experiments to address discrepancies in peak assignments .
- Crystallographic refinement : Use SHELX-97 to resolve ambiguities in molecular conformation, especially for flexible thioether linkages .
- Biological assay standardization : Control for variables like solvent (DMSO concentration) and cell lines, as substituent electronic effects (e.g., electron-withdrawing groups on the benzothiazole ring) significantly alter activity in SAR studies .
Q. Advanced: How do structural modifications at the 2-(benzo[d]thiazol-2-ylamino) or 6-methyl-2-oxo positions influence bioactivity?
Methodological Answer:
- Substituent electronic effects : Electron-withdrawing groups (e.g., -NO₂) on the benzothiazole ring enhance kinase inhibition by increasing electrophilicity at the pyrimidine core, as seen in related thiazolo[3,2-a]pyrimidines .
- Steric hindrance : Bulky groups at the 6-methyl position reduce solubility but improve target selectivity. For example, replacing methyl with isopropyl in analogs decreases IC₅₀ values against EGFR by ~40% .
- Thioether linker flexibility : Rigidifying the -(CH₂)S- bridge via cyclization (e.g., thiomorpholine) improves metabolic stability, as reported in kinase inhibitor optimizations .
Q. Advanced: What computational methods predict this compound’s interactions with biological targets?
Methodological Answer:
- Docking studies : Use AutoDock Vina to model binding to ATP pockets in kinases, focusing on hydrogen bonds between the pyrimidine-2-oxo group and kinase hinge regions .
- Molecular dynamics (MD) simulations : Simulate ligand-protein stability over 100 ns trajectories (AMBER force field) to assess interactions with residues like Lys721 in EGFR .
- QSAR modeling : Correlate substituent Hammett constants (σ) with IC₅₀ values to prioritize synthetic targets, as applied in anti-inflammatory thiazolidinone derivatives .
Q. Basic: How is the purity of this compound validated in pharmacological studies?
Methodological Answer:
- HPLC-MS : Reverse-phase C18 columns (acetonitrile/water gradient) achieve >95% purity, with ESI-MS confirming molecular ion peaks .
- Elemental analysis : Validate C, H, N, S content within ±0.4% of theoretical values, critical for excluding hydrate or solvent residues .
Q. Advanced: What strategies mitigate solubility challenges in in vitro assays?
Methodological Answer:
- Co-solvent systems : Use 10% DMSO in PBS, with sonication to disperse aggregates, as validated in cytotoxicity studies on analogous thiazolo-pyrimidines .
- Prodrug design : Introduce phosphate esters at the ethyl carboxylate group, which hydrolyze in vivo to improve bioavailability .
- Nanoformulation : Encapsulate in PLGA nanoparticles (∼150 nm diameter) to enhance aqueous dispersion, as demonstrated for related hydrophobic kinase inhibitors .
Properties
Molecular Formula |
C17H16N4O4S2 |
---|---|
Molecular Weight |
404.5 g/mol |
IUPAC Name |
ethyl 4-[2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl]sulfanyl-6-methyl-2-oxo-1H-pyrimidine-5-carboxylate |
InChI |
InChI=1S/C17H16N4O4S2/c1-3-25-15(23)13-9(2)18-16(24)21-14(13)26-8-12(22)20-17-19-10-6-4-5-7-11(10)27-17/h4-7H,3,8H2,1-2H3,(H,18,21,24)(H,19,20,22) |
InChI Key |
NDYMCCWKHUFIHF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(NC(=O)N=C1SCC(=O)NC2=NC3=CC=CC=C3S2)C |
Origin of Product |
United States |
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